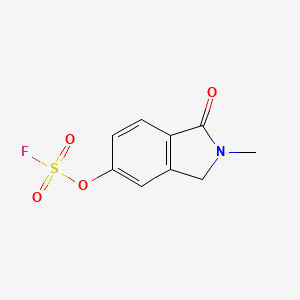

![molecular formula C17H11N5O4S B2455167 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203245-47-9](/img/structure/B2455167.png)

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

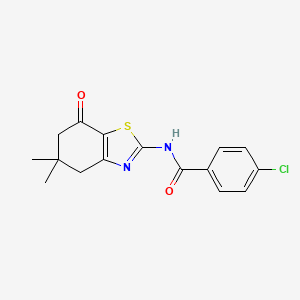

This compound is a complex organic molecule that contains several functional groups including a 1,3,4-oxadiazole ring, a benzo[c][1,2,5]thiadiazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. Single crystal X-ray structure analysis could provide detailed information about the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The chiral motif of 2,3-dihydro-1,4-benzodioxane plays a crucial role in diverse medicinal substances and bioactive natural compounds. Notable therapeutic agents containing this motif include:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. It was found to inhibit bacterial biofilm growth, particularly against Bacillus subtilis (60.04% inhibition) and Escherichia coli (60.04% inhibition) .

Enzyme Inhibition

The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .

Anti-Cancer Research

While more research is needed, computational studies have explored the anti-cancer properties of related compounds. Optimization of crystal structures and molecular docking simulations suggest potential anti-cancer activity .

Mecanismo De Acción

Target of Action

Similar compounds containing the2,3-dihydro-1,4-benzodioxin-6-yl moiety have been studied for their potential as therapeutic agents for Alzheimer’s disease . They have been found to exhibit inhibitory activity against cholinesterases , which play a crucial role in nerve signal transmission and are therefore significant targets in the treatment of neurodegenerative disorders.

Mode of Action

Compounds with similar structures have been found to inhibit cholinesterases , enzymes that break down acetylcholine, a neurotransmitter. By inhibiting these enzymes, the compound could potentially increase the concentration of acetylcholine in the brain, improving nerve signal transmission and alleviating symptoms of neurodegenerative disorders.

Biochemical Pathways

The compound likely affects the cholinergic pathway, given its potential inhibitory activity against cholinesterases . By inhibiting cholinesterases, the compound could prevent the breakdown of acetylcholine, leading to an increase in its concentration. This could enhance nerve signal transmission, potentially improving cognitive function in patients with neurodegenerative disorders.

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides, a class of compounds to which this molecule belongs, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . These properties could impact the bioavailability of the compound, influencing its efficacy as a therapeutic agent.

Result of Action

Based on its potential inhibitory activity against cholinesterases , it could increase the concentration of acetylcholine in the brain, enhancing nerve signal transmission and potentially improving cognitive function in patients with neurodegenerative disorders.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5O4S/c23-15(9-1-3-11-12(7-9)22-27-21-11)18-17-20-19-16(26-17)10-2-4-13-14(8-10)25-6-5-24-13/h1-4,7-8H,5-6H2,(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSOSJZZHSUUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2455086.png)

![3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2455087.png)

![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid](/img/structure/B2455090.png)

![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2455091.png)

![3-amino-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2455092.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2,2-difluoro-2-(3-methylpyridin-2-yl)acetamide](/img/structure/B2455097.png)

![Tert-butyl 4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2455102.png)